2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one 2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17395428
InChI: InChI=1S/C18H23N3O2/c1-12-6-4-7-14(10-12)15-11-19-17(20-15)16-8-5-9-21(16)18(22)13(2)23-3/h4,6-7,10-11,13,16H,5,8-9H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol

2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one

CAS No.:

Cat. No.: VC17395428

Molecular Formula: C18H23N3O2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one -

Specification

Molecular Formula C18H23N3O2
Molecular Weight 313.4 g/mol
IUPAC Name 2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C18H23N3O2/c1-12-6-4-7-14(10-12)15-11-19-17(20-15)16-8-5-9-21(16)18(22)13(2)23-3/h4,6-7,10-11,13,16H,5,8-9H2,1-3H3,(H,19,20)
Standard InChI Key JGWHLIMTGBAIDR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3C(=O)C(C)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one, reflects its intricate structure (Fig. 1). Key features include:

  • A propanone core substituted with a methoxy group at the C2 position.

  • A pyrrolidine ring linked to the ketone group, which is further functionalized with an imidazole ring at the C2 position.

  • An m-tolyl group (3-methylphenyl) attached to the imidazole ring, introducing steric and electronic effects.

The three-dimensional conformation, dictated by stereoelectronic interactions between the pyrrolidine and imidazole rings, influences its solubility and reactivity.

PropertyValue
Molecular FormulaC18H23N3O2\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{2}
Molecular Weight313.4 g/mol
IUPAC Name2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one
Canonical SMILESCC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3C(=O)C(C)OC
SolubilitySoluble in ethanol, DMSO

Table 1. Key physicochemical properties of 2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step protocols starting from commercially available precursors. A representative route involves:

  • Formation of the Imidazole Core: Condensation of 3-methylbenzaldehyde with ammonium acetate and glyoxal to yield 4-(m-tolyl)-1H-imidazole.

  • Pyrrolidine Functionalization: Coupling the imidazole intermediate with a pyrrolidine derivative via nucleophilic substitution.

  • Ketone Installation: Introduction of the methoxypropanone group using acyl chloride under basic conditions.

Continuous flow reactors are employed to enhance reaction efficiency and yield, reducing side reactions compared to batch processes.

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the imidazole and pyrrolidine rings necessitate precise temperature control (40–60°C) to prevent decomposition.

  • Purification: Chromatographic techniques are critical for isolating the final product due to structurally similar byproducts.

Chemical Reactivity and Stability

Functional Group Transformations

The compound’s reactivity is dominated by:

  • Ketone Group: Undergoes nucleophilic additions (e.g., Grignard reactions) to form secondary alcohols.

  • Imidazole Ring: Participates in electrophilic substitutions at the N1 position, enabling derivatization with halogens or alkyl groups.

  • Pyrrolidine Nitrogen: Acts as a weak base, forming salts with strong acids (e.g., HCl).

Stability Profile

  • Thermal Stability: Decomposes above 200°C, limiting high-temperature applications.

  • Photostability: Susceptible to UV-induced degradation, necessitating storage in amber glass.

  • Hydrolytic Stability: Stable in anhydrous solvents but undergoes slow hydrolysis in aqueous acidic or basic conditions.

Biological Activity and Mechanistic Insights

Putative Molecular Targets

The imidazole and pyrrolidine moieties suggest interactions with:

  • Enzymes: Inhibition of cytochrome P450 isoforms via coordination to heme iron.

  • GPCRs: Modulation of adrenergic or serotonin receptors due to structural similarity to known ligands.

In Vitro Studies

Preliminary assays indicate:

  • Antimicrobial Activity: Moderate growth inhibition against Staphylococcus aureus (MIC = 32 µg/mL).

  • Anticancer Potential: IC50 of 45 µM against HeLa cells, possibly via apoptosis induction.

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for designing kinase inhibitors or antimicrobial agents.

  • Prodrug Development: The ketone group can be functionalized to improve bioavailability.

Material Science

  • Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu²⁺) to construct porous frameworks.

Future Perspectives

  • Synthetic Advancements: Explore biocatalytic methods for enantioselective synthesis.

  • Target Identification: High-throughput screening to elucidate precise biological targets.

  • Formulation Studies: Develop nanoencapsulation techniques to enhance solubility and stability.

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